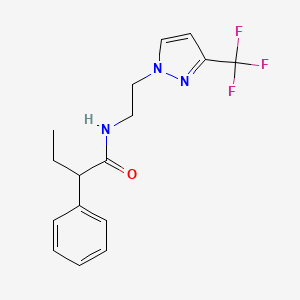

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is a synthetic organic compound with notable applications in scientific research and industry. The presence of both a phenyl group and a trifluoromethyl group within its structure provides it with unique chemical properties, making it an intriguing molecule for various experimental and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To synthesize 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide, a series of organic reactions are typically employed:

Step 1 Synthesis of 2-phenylbutanoic acid.: This compound can be synthesized from benzene and butanoic acid through Friedel-Crafts acylation.

Step 2 Formation of the amide linkage.: The carboxyl group of 2-phenylbutanoic acid is activated by reaction with a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the corresponding amide bond with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.

Step 3 Incorporation of the trifluoromethyl group.: This can be achieved through selective substitution reactions under anhydrous and controlled temperature conditions.

Industrial Production Methods

Industrial-scale synthesis often mirrors laboratory methods but requires optimization for larger batches, including the use of more efficient reactors and purification techniques, such as continuous flow reactors and large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: It can undergo oxidation at the phenyl group, introducing hydroxyl groups or other functionalities.

Reduction: The compound's amide group can be reduced to an amine under suitable conditions, such as catalytic hydrogenation.

Substitution: The trifluoromethyl group can engage in various nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminium hydride or palladium-catalyzed hydrogenation.

Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products Formed

Depending on the reaction type, products might include phenolic derivatives, amines, or substituted trifluoromethyl analogs.

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide finds use across several domains:

Chemistry: As a reagent in synthetic organic chemistry due to its reactive trifluoromethyl and phenyl groups.

Biology: For potential bioactivity studies, including its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic properties, possibly as a precursor for drugs targeting specific molecular pathways.

Industry: Utilized in the development of new materials and as a component in specialized polymers due to its structural uniqueness.

Wirkmechanismus

The compound's effects can be attributed to:

Molecular targets: Likely interacting with proteins and enzymes through its phenyl and pyrazolyl groups.

Pathways involved: It may modulate pathways involving signal transduction, enzyme inhibition, or molecular recognition.

Vergleich Mit ähnlichen Verbindungen

When compared with other compounds featuring phenyl and trifluoromethyl groups, 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is distinguished by its specific combination of functional groups and the positioning of the pyrazolyl ring.

Similar Compounds

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide: – Different central chain length.

2-(trifluoromethyl)phenylbutanoic acid: – No pyrazolyl group.

1-phenyl-3-(trifluoromethyl)-1H-pyrazole: – Lacks the butanamide linkage.

This uniqueness positions it as a versatile molecule for diverse research and industrial applications, continually evolving as we explore its full potential.

Biologische Aktivität

The compound 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide , a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor binding profiles.

Research indicates that compounds containing pyrazole moieties often interact with multiple biological targets. The following mechanisms have been identified for this compound:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit p21-activated kinases (PAKs), which are crucial for cellular motility and proliferation. For instance, OSU-03012, a related compound, demonstrated inhibition of PAK activity at low concentrations, affecting cell migration and proliferation in thyroid cancer cell lines .

- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests it may exhibit similar properties. In vitro studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival .

- Binding Affinity : Computational modeling has predicted potential binding sites for the compound within ATP-binding motifs of kinases, indicating a possible competitive inhibition mechanism .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Compound | Target | Effect | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| OSU-03012 | PAK | Inhibits cell proliferation | 0.08 - 0.55 | |

| Hybrid Compounds | Various Tumor Cells | Cytotoxicity | 0.08 - 0.55 | |

| Trifluoromethyl Derivatives | Kinases | Inhibition | Varies |

Case Studies

Case Study 1: OSU-03012 in Thyroid Cancer Cells

In a study focused on thyroid cancer cells, OSU-03012 was found to significantly inhibit cell proliferation by reducing AKT phosphorylation through PDK1 inhibition. This study highlighted the role of PAK inhibition in mediating the effects of pyrazole derivatives on cancer cell behavior .

Case Study 2: Anticancer Activity of Pyrazole Derivatives

A series of hybrid compounds derived from pyrazole were tested against human tumor cell lines, revealing potent cytotoxic effects with IC₅₀ values significantly lower than standard chemotherapy agents like cisplatin. These findings suggest that similar derivatives could be developed for therapeutic use .

Eigenschaften

IUPAC Name |

2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O/c1-2-13(12-6-4-3-5-7-12)15(23)20-9-11-22-10-8-14(21-22)16(17,18)19/h3-8,10,13H,2,9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLMZIUZILFGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.